

Application Notes and Protocols: Carbon Dioxide as a Shielding Gas in Welding Applications

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Compound of Interest

Compound Name: *Carbon dioxide*

Cat. No.: *B100642*

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Introduction

In arc welding processes, a shielding gas is essential to protect the molten weld pool from atmospheric contaminants such as oxygen, nitrogen, and hydrogen.^{[1][2][3]} The interaction of these atmospheric gases with the molten metal can lead to defects like porosity and embrittlement, compromising the mechanical integrity of the weld.^{[1][4]} **Carbon dioxide** (CO₂), utilized in Gas Metal Arc Welding (GMAW) — specifically in the Metal Active Gas (MAG) welding subtype — is a widely employed shielding gas due to its distinct physicochemical properties and cost-effectiveness.^{[2][4][5]}

CO₂ is classified as an active or reactive gas because it dissociates and reacts within the high-temperature environment of the welding arc.^{[6][7]} This reactivity significantly influences the arc characteristics, metal transfer mode, weld bead geometry, and the final mechanical properties of the weldment.^{[8][9]} These application notes provide a comprehensive overview of the fundamental principles, quantitative effects, and standardized protocols for utilizing CO₂ as a shielding gas in welding research and applications.

Physicochemical Principles of CO₂ in Arc Welding

Carbon dioxide's role in welding extends beyond simply shielding the weld pool. Its thermal and chemical properties under arc conditions are critical to the process.

2.1 Thermal Effects: CO₂ possesses high thermal conductivity at elevated temperatures, which results in a broad, high-energy arc column.[6] This characteristic promotes a deep and wide penetration profile, making 100% CO₂ shielding particularly effective for welding thick sections of carbon steel.[1][2][10]

2.2 Chemical Reactivity in the Arc: The intense heat of the welding arc (with temperatures reaching up to 30,000 K) causes CO₂ to dissociate into carbon monoxide (CO) and free oxygen (O).[4][6][11]

Dissociation Reaction: $2\text{CO}_2 \rightleftharpoons 2\text{CO} + \text{O}_2$

This reaction makes the arc environment oxidizing. The free oxygen can react with elements in the molten weld pool, such as iron, manganese (Mn), and silicon (Si).[4][12] To counteract this oxidizing effect and prevent the formation of porosity from CO gas bubbles, filler wires used with CO₂ or high-CO₂ blends are specifically formulated with higher levels of deoxidizing elements (e.g., Mn and Si).[4][12] These deoxidizers preferentially combine with oxygen to form slag, which floats to the surface of the weld pool, refining the weld metal.[12]

Quantitative Effects on Weld Characteristics

The choice of shielding gas—pure CO₂ versus an Argon/CO₂ blend—has a quantifiable impact on the weld's geometry and mechanical properties.

3.1 Weld Bead Geometry: Pure CO₂ typically produces a weld bead with a more convex profile compared to the flatter profile achieved with high-argon blends.[13] The deep penetration is a primary advantage of CO₂, however, it is often accompanied by a less stable arc and higher levels of spatter, which may necessitate post-weld cleaning.[6][7][10]

Table 1: Comparative Effects of Shielding Gas on Weld Bead Profile

Shielding Gas Composition	Penetration Profile	Bead Profile	Arc Stability	Spatter Level
100% CO ₂	Deep and broad[2][6]	Convex[13]	Less stable, erratic[1][14]	High[7][10]

| 75% Argon / 25% CO₂ | Less deep, narrower "finger" profile[10] | Flatter[13] | More stable[1] | Low to moderate[10] |

3.2 Mechanical Properties: The active nature of CO₂ influences the final chemical composition and microstructure of the weld metal, which in turn dictates its mechanical properties. Research indicates that increasing the CO₂ content in shielding gas can lead to higher tensile strength but may decrease hardness and impact toughness.[9][15]

Table 2: Influence of Shielding Gas on Mechanical Properties of ASTM A36 Steel Welds

Shielding Gas	Ultimate Tensile Strength (kgf/mm ²)	Hardness (HRC)	Strain (%)
100% CO ₂	49.71	63.40	17.03
100% Argon	44.71	67.60	9.70

Data synthesized from experimental results on ASTM A36 steel with ER 70S-6 filler wire.[9]

Table 3: General Influence of Increasing CO₂ Content in Ar-CO₂ Blends

Mechanical Property	Trend with Increasing CO ₂ %	Rationale
Impact Toughness	Decreases	Changes in weld metal microstructure and potential for increased oxygen content.[15]
Hardness	Decreases	Attributed to losses in alloying elements like Mn and Si.[15]

| Tensile Strength | Increases | Can result from microstructural changes and element transfer in the arc.[9][16] |

Experimental Protocols

The following protocols outline standardized methods for evaluating the effect of CO2 shielding gas on weld properties.

4.1 Protocol 1: Evaluation of Shielding Gas on Weld Bead Geometry

Objective: To quantitatively assess the effect of CO2 and Ar/CO2 blends on weld bead penetration and profile.

Materials & Equipment:

- GMAW Power Source (Constant Voltage)
- Automatic wire feeder
- Welding torch/gun
- Test plates: 12 mm thick carbon steel (e.g., ASTM A36)[[16](#)]
- Filler wire: 0.8 mm diameter ER70S-6[[16](#)]
- Shielding Gases: 100% CO2; 80% Ar / 20% CO2[[16](#)]
- Gas flow meter
- Calipers and weld bead measurement gauge
- Metallographic sample preparation equipment (cutter, grinder, polisher)
- Etchant (e.g., 2% Nital)
- Microscope with imaging software

Methodology:

- Preparation: Cut steel plates to dimensions of 100 mm x 100 mm.[[16](#)] Ensure surfaces are clean and free of scale, rust, or grease.
- Parameter Setting: Set the welding parameters. For example: Welding Voltage = 25 V, Wire Feed Speed = 13.4 m/min, Gas Flow Rate = 20 L/min.[[17](#)] These parameters must be held

constant across all experiments.

- Welding: Perform a bead-on-plate weld along the centerline of each test plate. Execute one set of welds using 100% CO₂ and a second set using the 80% Ar / 20% CO₂ mixture.
- Cross-Sectioning: After cooling, section the plates transverse to the welding direction at the midpoint of the bead.
- Metallographic Preparation: Mount, grind, and polish the cross-sections using standard metallographic techniques.
- Etching: Etch the polished surfaces with 2% Nital to reveal the fusion zone and heat-affected zone (HAZ).
- Measurement: Using a calibrated microscope or profile projector, measure the following for each sample:
 - Weld Penetration (P)
 - Weld Width (W)
 - Weld Reinforcement (R)
- Data Analysis: Average the measurements for each gas composition and compare the results.

4.2 Protocol 2: Assessment of Weld Metal Mechanical Properties

Objective: To determine the influence of CO₂ shielding gas on the tensile strength and hardness of the weldment.

Materials & Equipment:

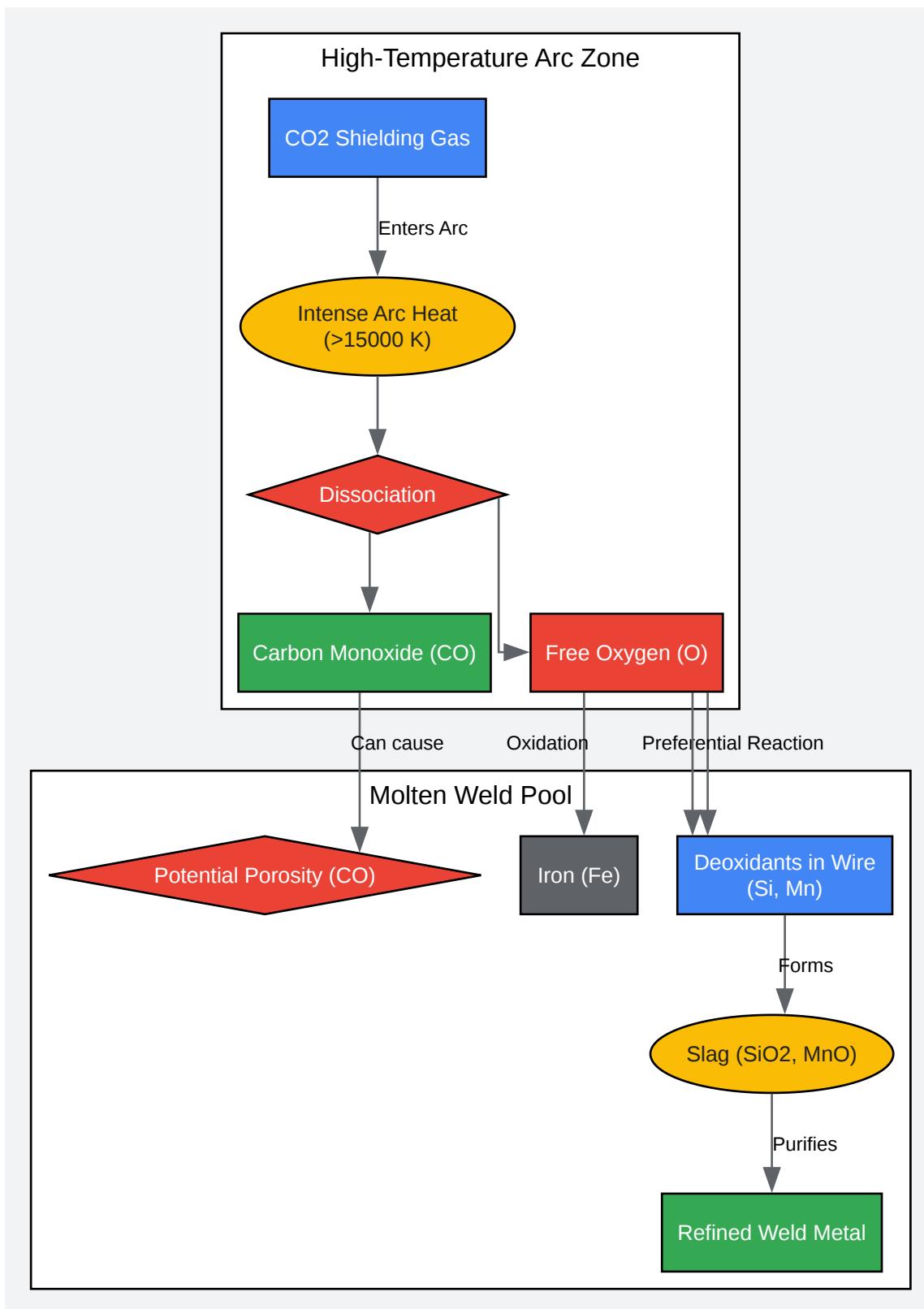
- Equipment from Protocol 1
- Universal Testing Machine for tensile testing
- Microhardness tester (e.g., Vickers or Rockwell)

Methodology:

- Weld Preparation: Prepare welded joints as per a standard specification (e.g., single V-groove butt joint on 8 mm thick ASTM A36 plates).[9] Weld one set of plates with 100% CO2 and another with an Ar/CO2 blend.
- Specimen Extraction: Machine tensile test specimens from the welded plates transverse to the weld, ensuring the weld is in the center of the gauge length, according to ASTM E8 standards.
- Tensile Testing: Conduct tensile tests on the specimens to determine Ultimate Tensile Strength (UTS), Yield Strength, and Elongation.
- Hardness Testing:
 - Use the remaining welded sections from the tensile specimen blanks.
 - Prepare a metallographic cross-section as described in Protocol 1.
 - Perform a microhardness traverse across the weldment, taking measurements in the base metal, HAZ, and fusion zone.
- Data Analysis: Compare the mechanical property data for the different shielding gas compositions. Plot the hardness profiles for a visual comparison.

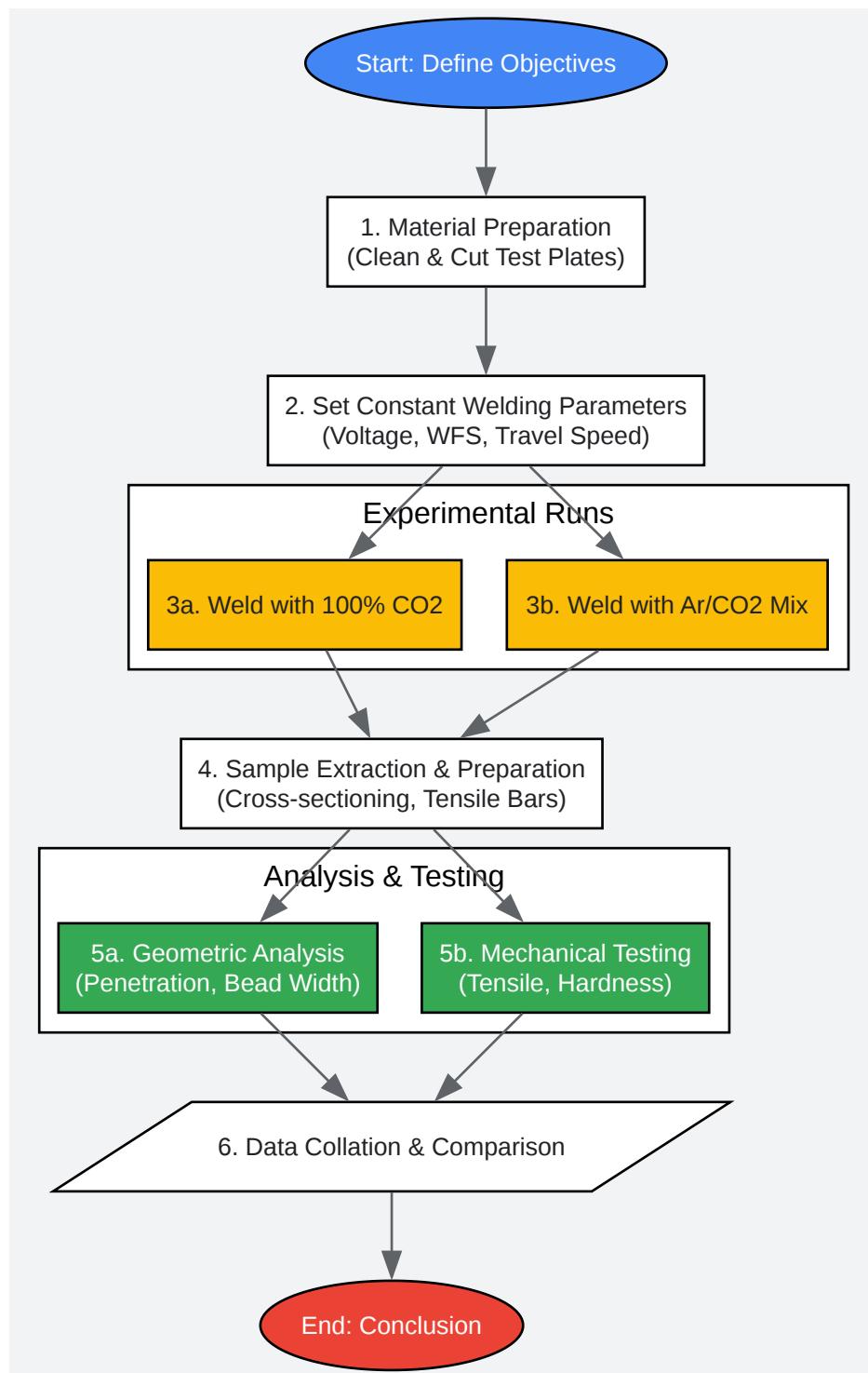
Visualizations

5.1 Signaling Pathway: Chemical Reactions in the Arc

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Caption: Chemical reactions of CO₂ in the welding arc and weld pool.

5.2 Experimental Workflow: Shielding Gas Evaluation



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Caption: Workflow for evaluating the effects of shielding gases.

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